

Spectroscopic data (NMR, IR, MS) of N,N-Dimethyltetradecylamine

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Compound of Interest

Compound Name: *N,N-Dimethyltetradecylamine*

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An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyltetradecylamine

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethyltetradecylamine**, a tertiary amine with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **N,N-Dimethyltetradecylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.21	s	6H	-N(CH ₃) ₂
~2.18	t	2H	-N-CH ₂ -
~1.45	m	2H	-N-CH ₂ -CH ₂ -
~1.25	br s	22H	-(CH ₂) ₁₁ -
~0.88	t	3H	-CH ₃

Note: Data is predicted based on the spectrum of the homologous compound N,N-Dimethyloctadecylamine and typical chemical shift ranges for aliphatic amines.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~59.5	-N-CH ₂ -
~45.5	-N(CH ₃) ₂
~32.0	-(CH ₂) ₁₁ -CH ₂ -CH ₃
~29.7 - 29.4	-(CH ₂) _n - (bulk methylene chain)
~27.5	-N-CH ₂ -CH ₂ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Note: Data is predicted based on typical chemical shift values for long-chain N,N-dialkylamines.
[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2955-2850	C-H stretch	Alkanes (CH ₃ , CH ₂)
~2820-2760	C-H stretch	N-CH ₃
~1470-1450	C-H bend	Alkanes (CH ₂)
~1250-1020	C-N stretch	Aliphatic Amine

Note: As a tertiary amine, **N,N-Dimethyltetradecylamine** does not exhibit N-H stretching or bending vibrations.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
58	Base Peak	[CH ₂ =N(CH ₃) ₂] ⁺ (α-cleavage fragment)
241	Low	[M] ⁺ (Molecular Ion)

Note: The fragmentation of long-chain aliphatic amines is dominated by α-cleavage, leading to a characteristic base peak at m/z 58.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of spectroscopic data for **N,N-Dimethyltetradecylamine**.

NMR Spectroscopy

A sample of **N,N-Dimethyltetradecylamine** is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans are typically acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-

decoupled sequence is used, and several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **N,N-Dimethyltetradecylamine** is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-650 cm^{-1} by co-adding 32 scans with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

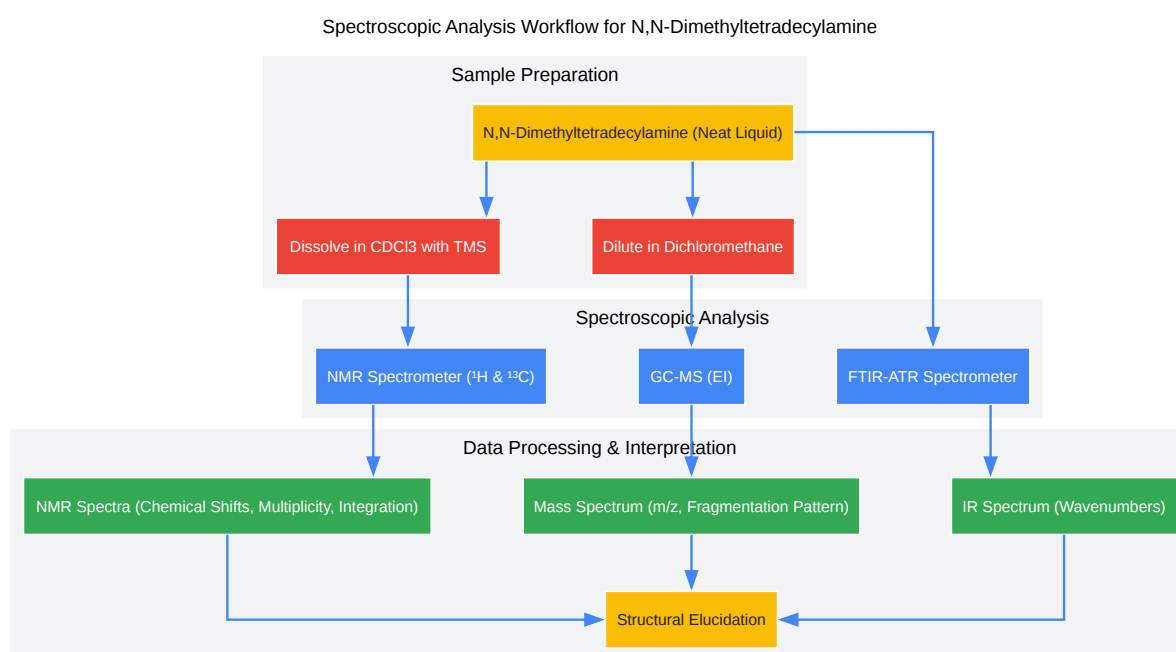
Mass Spectrometry

Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of **N,N-Dimethyltetradecylamine** in a volatile organic solvent such as dichloromethane or hexane is injected into the GC.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230°C.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like **N,N-Dimethyltetradecylamine**.



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Caption: Workflow of Spectroscopic Analysis.

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